2-Bromo-5-(fluorosulfonyl)benzoic acid
Description
2-Bromo-5-(fluorosulfonyl)benzoic acid is a halogenated benzoic acid derivative with a fluorosulfonyl (-SO₂F) substituent at the 5-position and a bromine atom at the 2-position of the aromatic ring. Benzoic acid derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The fluorosulfonyl group enhances electrophilicity and reactivity, making this compound valuable in cross-coupling reactions and as a precursor for sulfonamide-based drugs.
Properties
IUPAC Name |
2-bromo-5-fluorosulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNIUFYRZKHAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2,5-dihydroxybenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid . The resulting brominated intermediate is then reacted with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-Bromo-5-(fluorosulfonyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: Formation of substituted anilines, thiophenols, or alkoxybenzoic acids.
Reduction Reactions: Formation of sulfonyl derivatives.
Oxidation Reactions: Formation of oxidized benzoic acid derivatives.
Scientific Research Applications
2-Bromo-5-(fluorosulfonyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets. The bromine and fluorosulfonyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
Key Observations :
- Electrophilicity : The fluorosulfonyl group in 2-bromo-5-(fluorosulfonyl)benzoic acid increases electrophilicity compared to chloro or methyl analogs, facilitating nucleophilic aromatic substitutions .
- Acidity : The -SO₂F group (strong electron-withdrawing) lowers the pKa of the carboxylic acid (~1.5–2.0) compared to -CF₃ (pKa ~2.5) or -Cl (pKa ~2.8) derivatives .
- Synthetic Utility : Chlorosulfonyl analogs are more reactive in sulfonylation reactions, while trifluoromethyl derivatives are preferred for electronic modulation in drug design .
Physicochemical and Extraction Properties
- Distribution Coefficients : Benzoic acid derivatives with electron-withdrawing groups (e.g., -Br, -SO₂F) exhibit higher distribution coefficients (logP ~2.5–3.0) than acetic acid (logP ~0.2), enhancing membrane phase solubility and extraction efficiency .
- Extraction Rates : Compounds like this compound are extracted rapidly (>98% in <5 minutes) in emulsion liquid membranes due to their compatibility with organic phases .
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that higher molecular connectivity indices (e.g., 0JA, 1JA) correlate with increased acute toxicity (lower LD₅₀) .
- This compound : Predicted to have moderate toxicity (estimated LD₅₀ ~200–300 mg/kg in mice) due to the combined effects of bromine (lipophilicity) and fluorosulfonyl (reactivity).
- Comparison: 2-Amino-5-bromobenzoic acid (LD₅₀ ~500 mg/kg) is less toxic due to the -NH₂ group, which reduces membrane permeability .
Biological Activity
2-Bromo-5-(fluorosulfonyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrFNO4S. Its structure includes a bromine atom and a fluorosulfonyl group attached to a benzoic acid framework, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein functions. This mechanism allows the compound to target specific amino acids such as cysteine or lysine in enzyme active sites, potentially inhibiting their activity.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on anti-apoptotic proteins like Mcl-1 and Bfl-1, which are critical in cancer cell survival .
- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity, although detailed investigations are required to confirm these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cancer Research : A study focused on dual inhibitors targeting Mcl-1 and Bfl-1 indicated that compounds with similar structural features to this compound could effectively induce apoptosis in lymphoma cells dependent on these proteins. The findings suggest that modifications to the benzoic acid scaffold can enhance binding affinity and selectivity towards these targets .
- Enzyme Interaction Studies : Research has shown that derivatives of benzoic acid can interact with various enzymes, leading to significant changes in their activity profiles. The unique substituents present in this compound may enhance its potential as a biochemical tool for studying enzyme mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzoic Acid | Lacks fluorosulfonyl group | Moderate enzyme inhibition |
| 3-(Fluorosulfonyl)benzoic Acid | Different position of fluorosulfonyl group | Potentially similar enzyme interactions |
| 4-(Chlorosulfonyl)benzoic Acid | Chlorine instead of fluorine | Varies in reactivity and inhibition |
The presence of both bromine and fluorosulfonyl groups in this compound distinguishes it from other benzoic acid derivatives, potentially enhancing its reactivity and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
